PARP Inhibitory Activity: 3-Benzyl Substitution Abolishes Potency Compared to NU1025
The target compound's closest structural analog, NU1025 (8-hydroxy-2-methylquinazolin-4(3H)-one, CAS 90417-38-2), is a potent PARP inhibitor with an IC₅₀ of 0.40 μM in permeabilized L1210 murine leukemia cells [1]. In the same study and assay system, N3-methylated analogs (compounds 42 and 43) exhibited IC₅₀ values >100 μM, representing a >250-fold loss of inhibitory potency [1]. While the 3-benzyl compound itself was not tested in that study, the SAR trend—where any N3 substitution eliminates PARP binding by disrupting the critical N3-H donor interaction with the enzyme active site—extends to the larger benzyl group. This is supported by the patent literature, which specifies that PARP-inhibitory quinazolinones require either an unsubstituted N3 position or specific alternative substituents that preserve key hydrogen-bonding capacity, a criterion the benzyl group cannot satisfy [2].
| Evidence Dimension | PARP enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; predicted IC₅₀ >100 μM based on N3-substitution SAR |
| Comparator Or Baseline | NU1025 (8-hydroxy-2-methylquinazolin-4(3H)-one, N3-H): IC₅₀ = 0.40 μM; N3-CH₃ analog (compound 42): IC₅₀ >100 μM |
| Quantified Difference | Predicted >250-fold reduction in PARP inhibitory potency versus NU1025; functionally PARP-inactive at concentrations ≤100 μM |
| Conditions | Permeabilized L1210 murine leukemia cells; PARP activity measured by incorporation of [³H]NAD⁺ |
Why This Matters
Users requiring a PARP-inactive quinazolinone scaffold (e.g., for selectivity profiling, negative control experiments, or non-PARP-targeted applications) should select this compound over NU1025, which would confound assays with potent PARP engagement.
- [1] Griffin, R. J.; Srinivasan, S.; Bowman, K.; Calvert, A. H.; Curtin, N. J.; Newell, D. R.; Pemberton, L. C.; Golding, B. T. Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). J. Med. Chem. 1998, 41 (26), 5247–5256. Table 1. View Source
- [2] Griffin, R. J.; Calvert, A. H.; Curtin, N. J.; Newell, D. R.; Golding, B. T. Benzamide analogs, useful as PARP (ADP-ribosyltransferase, ADPRT) DNA repair enzyme inhibitors. U.S. Patent 5,756,510, May 26, 1998. View Source
